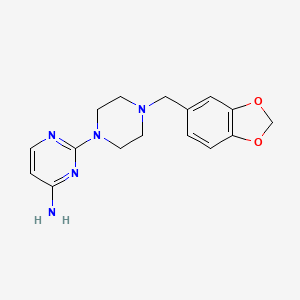
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a piperonyl-piperazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine with ammonia or an amine source to introduce the amino group at the 4-position. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Pyrimidine: A basic heterocyclic compound with a similar structure but lacking the amino and piperonyl-piperazine substituents.
4-Amino-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of the piperonyl-piperazine moiety.
2-Amino-4-(4-piperonyl-1-piperazinyl)pyrimidine: Similar but with the amino group at the 2-position and the piperonyl-piperazine moiety at the 4-position.
Uniqueness: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the piperonyl-piperazine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3601-76-1 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5O2/c17-15-3-4-18-16(19-15)21-7-5-20(6-8-21)10-12-1-2-13-14(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2,(H2,17,18,19) |
InChI Key |
SXDWVNDEEDUJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















